![molecular formula C12H10ClFN2O2 B1523032 Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181482-69-8](/img/structure/B1523032.png)
Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
Vue d'ensemble
Description
“Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate” is a chemical compound . It is also known as CP-724714.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10ClFN2O2 . The molecular weight is 268.67 .Physical and Chemical Properties Analysis
The predicted density of “this compound” is 1.357±0.06 g/cm3 . The predicted boiling point is 360.9±42.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Chemical Interactions and Structural Analysis
- C⋯π Interaction : An unusual C⋯π interaction of the non-hydrogen bond type was found in a similar compound, showcasing the potential for electrostatic interactions that could influence the molecular structure and reactivity of Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate (Zhang et al., 2012).
- N⋯π and O⋯π Interactions : The compound demonstrated rare N⋯π and O⋯π interactions, suggesting its unique role in crystal packing and the formation of specific molecular structures (Zhang et al., 2011).
Synthesis and Reactivity
- Synthesis Techniques : Studies have shown efficient synthesis methods for related fluorinated compounds, highlighting the versatility and reactivity of this compound in forming complex structures (Pomeisl et al., 2007).
- Reactivity with Diamines : Research indicates its stereoselective reaction with 1,2-diamines, potentially leading to the formation of imidazoles and imidazolines, which could have implications for synthesizing compounds with biological activity (Lönnqvist et al., 2002).
Potential Applications
- Radioprotective and Chemoprotective Properties : Although directly not related to this compound, the study of similar compounds like aminophosphorothioates provides insights into potential applications in cancer therapy, emphasizing the importance of understanding chemical reactivity and interactions (Ishimaru, 1982).
- Synthesis of Complex Molecules : The ability to create structurally diverse and complex molecules, such as imidazoles, from reactions with diamines, presents this compound as a valuable precursor in pharmaceutical and material science research.
Propriétés
IUPAC Name |
ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSJQUTUDNNLJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



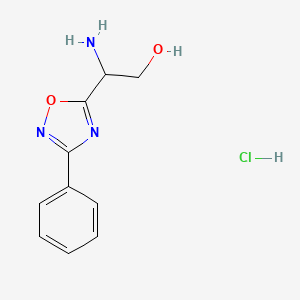
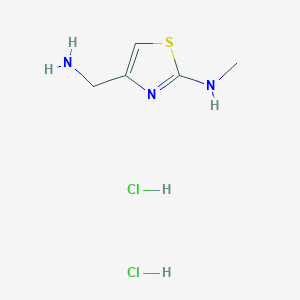




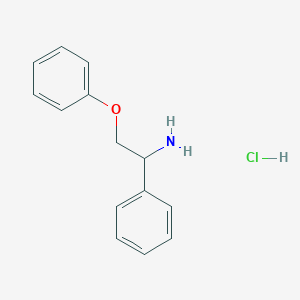
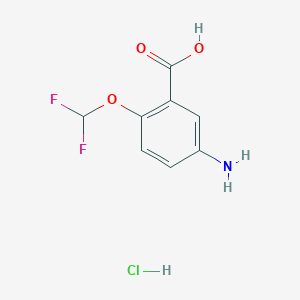
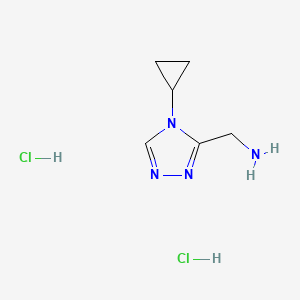
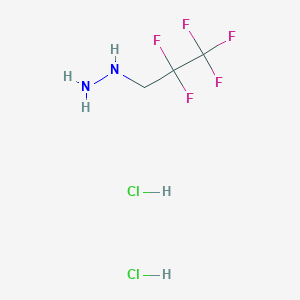

![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

